4-フルオロ-2-イソプロポキシアニリン塩酸塩

概要

説明

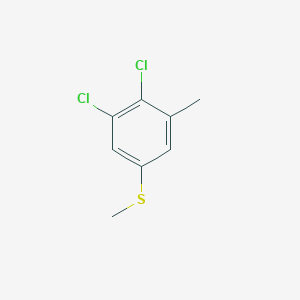

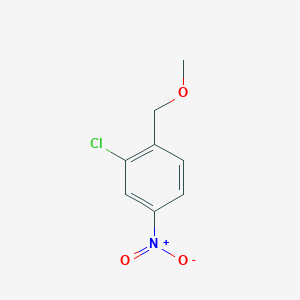

4-Fluoro-2-isopropoxyaniline hydrochloride, also known as 4-FIPAH, is an aromatic amine compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C9H13ClFNO, with an average mass of 205.657 Da .

Molecular Structure Analysis

The InChI code for 4-Fluoro-2-isopropoxyaniline hydrochloride is 1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-2-isopropoxyaniline hydrochloride are not available, it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research.Physical And Chemical Properties Analysis

4-Fluoro-2-isopropoxyaniline hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.科学的研究の応用

医薬品合成

4-フルオロ-2-イソプロポキシアニリン塩酸塩: は、さまざまな医薬品化合物の合成に使用されます。アニリンにフッ素原子とイソプロポキシ基が結合した構造は、潜在的な治療効果を持つ分子の作成において貴重な中間体となります。 これは、フルオロ化芳香族アミンを構成ブロックとして必要とする化合物の開発に特に役立ち、薬物の薬物動態特性に貢献することができます .

生化学研究

生化学研究では、この化合物はタンパク質またはペプチドを修飾するための試薬として役立ちます。フッ素原子は19F NMR研究に使用でき、生体分子の構造とダイナミクスに関する洞察を提供します。 さらに、イソプロポキシ基は、プロドラッグの作成や、生物学的アッセイにおける化合物の溶解性の改変に関与する可能性があります.

生理学的調査

研究者は、4-フルオロ-2-イソプロポキシアニリン塩酸塩を生理学的調査に使用して、生物系に対するその影響を探求します。これは、神経伝達物質またはホルモンのアナログを合成し、それらの受容体や酵素との相互作用を研究するために使用される可能性があります。 これは、同様の化合物が生理学的プロセスにおいて果たす役割を理解するのに役立ちます.

分析化学

この化学物質は、分析化学において、標準物質または参照化合物として用途があります。 その独特の分光学的特性(吸光度や蛍光など)は、機器の校正や、複雑な混合物中の同様の化合物の定量における比較に使用できます .

有機合成

有機合成において、4-フルオロ-2-イソプロポキシアニリン塩酸塩は、複雑な有機分子を構築するための汎用性の高い出発物質です。 その反応性により、スズキカップリング反応などのさまざまな変換が可能になり、これは材料または医薬品化学における多環芳香族構造の構築に不可欠です.

材料科学

この化合物の材料科学における役割は、特に新規有機材料の合成において台頭しています。 ポリマーや小分子への組み込みにより、電子デバイスやセンサー用の新しい材料を作成するのに役立つ、ユニークな電子特性または光学特性を付与することができます .

薬理学

薬理学的に、4-フルオロ-2-イソプロポキシアニリン塩酸塩は、薬物の代謝と薬物動態を研究するために使用できます。 その代謝産物は、同様の化合物が体内でどのように処理されるかを理解するために分析できます。これは、薬物の開発と安全性の評価にとって非常に重要です .

環境科学

最後に、環境科学では、この化合物は、フルオロ化芳香族アミンの環境運命を研究するために使用できます。 これは、同様の構造の分解経路、生体蓄積、潜在的な環境への影響を調査するためのモデル化合物として役立ちます .

作用機序

and it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research. It is a white crystalline solid that is soluble in water and organic solvents .

The compound’s storage temperature is room temperature in an inert atmosphere , which suggests that it is stable under normal environmental conditions.

実験室実験の利点と制限

4-FIPAH has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also inexpensive and readily available. However, there are some limitations to its use. It is toxic and should be handled with care. It can also be difficult to purify, and the reaction conditions must be carefully controlled.

将来の方向性

The future of 4-FIPAH research is promising. It has potential applications in drug synthesis and biochemical and physiological research. It could be used to develop new drugs and to study the effects of certain drugs on the nervous system. It could also be used to study the effects of certain drugs on the cardiovascular and respiratory systems. Additionally, further research could be conducted on the biochemical and physiological effects of 4-FIPAH and its potential applications in drug development.

Safety and Hazards

The safety information available indicates that 4-Fluoro-2-isopropoxyaniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye protection .

生化学分析

Biochemical Properties

4-Fluoro-2-isopropoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Fluoro-2-isopropoxyaniline hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby affecting the overall cellular response to inflammation. Additionally, 4-Fluoro-2-isopropoxyaniline hydrochloride can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, 4-Fluoro-2-isopropoxyaniline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, 4-Fluoro-2-isopropoxyaniline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that 4-Fluoro-2-isopropoxyaniline hydrochloride remains stable for a certain period before it starts to degrade, leading to a decrease in its activity. In in vivo studies, the long-term effects of 4-Fluoro-2-isopropoxyaniline hydrochloride on cellular function have been shown to include alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, 4-Fluoro-2-isopropoxyaniline hydrochloride can exhibit toxic or adverse effects, such as liver toxicity and alterations in blood chemistry .

Metabolic Pathways

4-Fluoro-2-isopropoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of many substances. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to an accumulation of specific metabolites and a decrease in the levels of others.

Transport and Distribution

The transport and distribution of 4-Fluoro-2-isopropoxyaniline hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, 4-Fluoro-2-isopropoxyaniline hydrochloride can be transported into cells via specific membrane transporters and then bind to intracellular proteins, leading to its accumulation in certain organelles .

Subcellular Localization

The subcellular localization of 4-Fluoro-2-isopropoxyaniline hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the localization of 4-Fluoro-2-isopropoxyaniline hydrochloride to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

特性

IUPAC Name |

4-fluoro-2-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZWKQHIDWNMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661204 | |

| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380430-47-7 | |

| Record name | Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)

![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)

![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)